molecular formula C8H8BrF2NO2 B6223291 ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate CAS No. 2763760-09-2

ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B6223291
CAS No.: 2763760-09-2
M. Wt: 268.1
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Description

Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a bromodifluoromethyl group and an ethyl ester group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl bromodifluoroacetate with pyrrole derivatives. One common method includes the use of ethyl bromodifluoroacetate as a difluoromethylating reagent. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include difluoromethylated amines or thiols.

    Oxidation: Products include pyrrole-2,5-dicarboxylates.

    Reduction: Products include pyrrolidines.

Scientific Research Applications

Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound is investigated for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.

    Medicine: It is explored for its potential in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with biological targets through its bromodifluoromethyl group. This group can form strong hydrogen bonds and enhance the lipophilicity of the compound, improving its ability to cross cell membranes. The compound may inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(bromodifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to its combination of a bromodifluoromethyl group and a pyrrole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

2763760-09-2

Molecular Formula

C8H8BrF2NO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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